C5-Vinyl Regiochemistry Leads to Higher Free-Radical Polymerization Rate Compared to C3-Vinyl Isomer
Among isomeric N-vinylpyrazoles, the presence of a C5 substituent (analogous to the target compound's C5-vinyl motif) accelerates the overall rate of free-radical polymerization relative to the C3-substituted isomer [1]. While direct kinetic data for the C5-vinyl C-substituted series are not published, the established N-vinyl series provides a class-level inference: the C5 position exerts a distinct electronic and steric influence on the propagating radical. For procurement, this implies that the target C5-vinyl compound will not behave as a simple drop-in for 3-vinyl or 4-vinyl pyrazole monomers in copolymerization recipes.
| Evidence Dimension | Overall rate of free-radical homopolymerization (relative comparison) |
|---|---|
| Target Compound Data | 5-Ethenyl-1,3-dimethyl-1H-pyrazole (C5-vinyl, C-substituted). Direct kinetic data not available; class inference based on C5-substituted N-vinyl analogs. |
| Comparator Or Baseline | 5-Methyl-1-vinylpyrazole (M5VP, C5-substituted N-vinyl isomer) vs. 3-Methyl-1-vinylpyrazole (M3VP, C3-substituted N-vinyl isomer) |
| Quantified Difference | Overall polymerization rate of M5VP is higher than that of M3VP under identical AIBN-initiated conditions in MeOH, with the difference attributed to the parameter kp/kt^(1/2) [1]. |
| Conditions | Free-radical polymerization in MeOH at low conversions, AIBN initiator, monomer concentration ≤ 3 M [1]. |
Why This Matters
A change in the vinyl attachment position alters polymerization rate and copolymer composition drift, requiring distinct reactivity ratios for accurate recipe design.
- [1] Nikitenko, T.K.; et al. The reactivity of 3-methyl- and 5-methyl-1-vinylpyrazoles in free-radical polymerization. Russ. Chem. Bull. 1993, 42, 378-380. View Source
